methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural elements include:
- Methyl ester group at position 3, influencing solubility and reactivity.
- 4-Methylphenyl substituent at position 1, contributing to steric and electronic properties.
- Amino group at position 2, enabling hydrogen bonding and coordination interactions.
This compound belongs to a broader class of pyrroloquinoxaline derivatives studied for applications ranging from corrosion inhibition (e.g., –16) to medicinal chemistry.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H16N4O2/c1-11-7-9-12(10-8-11)23-17(20)15(19(24)25-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3 |
InChI Key |
MOEJZTVLOHJLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-methylbenzaldehyde to form a Schiff base, followed by cyclization and reduction steps to yield the desired quinoxaline derivative . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 2-position participates in nucleophilic substitution reactions, enabling functionalization of the core structure:
-
Acylation : Reacts with acetyl chloride in dichloromethane to form acetylated derivatives, enhancing lipophilicity for biological studies.
-
Sulfonylation : Treatment with benzenesulfonyl chloride under basic conditions yields sulfonamide derivatives, which are intermediates for further modifications.
Example Reaction Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N | DCM | 0°C → RT | 78% |
| Sulfonylation | PhSO₂Cl, K₂CO₃ | THF | Reflux | 65% |
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Basic Hydrolysis : NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours produces the corresponding carboxylic acid.
-
Acid-Catalyzed Transesterification : Methanol/H₂SO₄ converts the ester to other alkyl esters (e.g., ethyl, benzyl).
Key Data :
-
Hydrolysis kinetics: Pseudo-first-order rate constant at pH 12.
-
Carboxylic acid derivatives show improved solubility in polar solvents (e.g., DMSO, water).
Cyclization and Heterocycle Formation
The pyrroloquinoxaline core facilitates intramolecular cyclization under catalytic conditions:
-
Fe-Catalyzed Cyclization : Using FeCl₃ (10 mol%) and TBHP as an oxidant, the compound forms fused tricyclic structures via C–N bond formation .
-
Pictet-Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) in acetic acid to generate β-carboline analogs .
Mechanistic Insight :
-
Fe³⁺ initiates radical formation at the quinoxaline nitrogen.
-
TBHP oxidizes intermediates, enabling C–O bond cleavage in ethers (e.g., THF) .
-
Cyclization completes via electrophilic aromatic substitution .
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water.
-
Isolated yields: 60–85% for biaryl derivatives.
-
-
Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos.
Optimized Conditions :
| Coupling Type | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80°C | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100°C | 75% |
Oxidation and Reduction Pathways
-
Amino Group Oxidation : Treatment with m-CPBA oxidizes the amino group to a nitroso derivative, a precursor for heterocyclic rearrangements.
-
Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, enabling further alkylation.
Critical Observations :
-
Nitroso derivatives exhibit UV-Vis absorption at (ε = 12,500 M⁻¹cm⁻¹).
-
Reduced alcohol derivatives are prone to air oxidation, requiring inert atmosphere storage.
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimide):
-
Reaction efficiency: 40–55% conversion in acetonitrile.
-
Stereoselectivity: Predominantly forms syn-adducts due to planar quinoxaline geometry.
Scientific Research Applications
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Variation in Ester Groups
Key Insight : Methyl esters (target compound) balance moderate lipophilicity and solubility, whereas longer alkyl chains (ethyl, butyl, hexyl) prioritize membrane permeability at the expense of aqueous stability .
Substituent Effects on the Phenyl Ring
Key Insight: The 4-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with stronger electronic perturbations from substituents like trifluoromethyl or ethoxycarbonyl. The amino group in AHPQC significantly enhances corrosion inhibition via chemisorption .
Functional Group Modifications at Position 3
Key Insight : Carboxylate esters (target compound) offer synthetic versatility, while carboxamides and carbonitriles enhance interaction with metal surfaces or biological targets .
Corrosion Inhibition (AHPQC Case Study)
- Efficiency : AHPQC (carbonitrile analog) achieves 91% inhibition efficiency for C38 steel in HCl, attributed to adsorption at metal/electrolyte interfaces .
- Mechanism : Follows Langmuir adsorption isotherm; physical adsorption dominates due to protonation in acidic media .
- Comparison: The target compound’s methyl ester and 4-methylphenyl group likely exhibit weaker adsorption than AHPQC’s amino and carbonitrile groups.
Structural and Electronic Trends
- Crystal Packing : Substituents like methoxy or chloro (e.g., ) influence molecular conformation and intermolecular interactions (e.g., C–H⋯π bonds).
- Electrochemical Behavior: Polarization studies show that electron-donating groups (e.g., amino in AHPQC) shift corrosion potentials, reducing anodic/cathodic reaction rates .
Biological Activity
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antibacterial properties, supported by relevant data and case studies.
Overview of Pyrroloquinoxaline Derivatives
Pyrroloquinoxaline derivatives have been extensively studied due to their potential therapeutic applications. They are recognized for their ability to act as:
- Antioxidants
- Anticancer agents
- Antibacterial agents
- Anti-HIV agents
- PARP-1 inhibitors
The structural diversity of these compounds allows for a wide range of biological activities, making them attractive candidates for drug development .
Antioxidant Activity
Recent studies have demonstrated the antioxidant potential of this compound. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures radical scavenging ability.
Key Findings:
- The compound exhibited significant radical scavenging activity with an overall rate constant of against hydroxyl radicals (HO˙).
- It showed comparable antioxidant activity to known reference antioxidants such as Trolox and gallic acid in non-polar environments .
Anticancer Activity
Pyrroloquinoxaline derivatives have been identified as promising anticancer agents. The compound was tested against various cancer cell lines to assess its cytotoxic potential.
Case Studies:
- Leukemia Cell Lines :
- Mechanism of Action :
Antibacterial Activity
Another area of interest is the antibacterial properties of this compound. Preliminary studies suggest that derivatives in this class can inhibit bacterial growth effectively.
Research Insights:
- Compounds similar to methyl 2-amino derivatives have shown effectiveness against various bacterial strains.
- These findings support further exploration into their use as potential antibiotic agents .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
